2-(1H-pyrazol-3-yl)morpholine hydrochloride
説明
特性
IUPAC Name |
2-(1H-pyrazol-5-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-9-10-6(1)7-5-8-3-4-11-7;/h1-2,7-8H,3-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLICGXGHXMIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation of Hydrazine with 1,3-Dicarbonyl Compounds
- The classical method to obtain substituted pyrazoles is the cyclocondensation of hydrazine or hydrazine derivatives with 1,3-dicarbonyl compounds.
- Gosselin et al. demonstrated that performing this reaction in aprotic dipolar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc), with the addition of concentrated hydrochloric acid (HCl 10 N), significantly improves yields by accelerating dehydration steps at ambient temperature.
- This method favors regioselective synthesis of 1,3-substituted pyrazoles, which is critical for obtaining the correct substitution pattern needed for further morpholine attachment.
Reaction with Acetylenic Ketones
- The cyclocondensation of hydrazine derivatives with acetylenic ketones is an alternative route, though it often yields regioisomeric mixtures.
- Using hydrazine hydrate as the nucleophile can favor the formation of a single regioisomer due to hydrogen bonding effects.
Detailed Preparation of this compound
Dissolution and Salt Formation
- The free base is dissolved in a suitable solvent such as ethanol saturated with hydrochloric acid or other protic solvents.
- Hydrochloric acid solution is added to the base solution to form the hydrochloride salt.
- The solution is then subjected to crystallization procedures to isolate the pure hydrochloride salt.
Crystallization Techniques
Various crystallization methods have been reported to obtain a stable crystalline form (Phase I) of the hydrochloride salt:
- Solvent evaporation at controlled temperatures (from about room temperature up to 120 °C for dissolution, and solvent evaporation between -21 °C to 60 °C).
- Crystallization from hot saturated solutions.
- Crystallization by antisolvent addition or diffusion.
- Crystallization from mixtures of water and organic solvents.
- Preparation of suspensions maintained at temperatures ranging from room temperature to 80 °C.
These methods yield a highly stable crystalline hydrochloride salt with good flow and dissolution characteristics, suitable for pharmaceutical applications.
Comparative Data on Preparation Conditions and Outcomes
Research Findings and Notes
- The hydrochloride salt form of 2-(1H-pyrazol-3-yl)morpholine exhibits improved solubility in water, methanol, and 1 N hydrochloric acid, enhancing bioavailability compared to the free base.
- The crystalline Phase I form demonstrates superior stability and handling characteristics, important for formulation development.
- The choice of solvent and crystallization method significantly affects the purity and physical properties of the final hydrochloride salt.
- The synthetic approach is scalable and amenable to industrial production, as indicated by the use of common solvents and mild reaction conditions.
化学反応の分析
Types of Reactions
2-(1H-pyrazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
科学的研究の応用
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
Antitrypanosomal Activity
Recent studies have highlighted the antitrypanosomal activity of 2-(1H-pyrazol-3-yl)morpholine hydrochloride against Trypanosoma brucei rhodesiense, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated an IC50 value of 1.0 µM, indicating significant potency against this parasite. The mechanism involves the inhibition of adenosine kinase, a key enzyme in the purine salvage pathway essential for parasite survival .
Antimicrobial Properties
Research has shown that derivatives of pyrazole compounds, including this compound, possess antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Antitumor Activity
The compound has also been investigated for its antitumor potential. Studies have reported that certain pyrazole derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The underlying mechanisms may involve induction of apoptosis and cell cycle arrest .
Case Studies
Several case studies have been documented to illustrate the effectiveness and therapeutic potential of this compound:
Case Study 1: Treatment of HAT
In a study focusing on HAT, researchers utilized chemical proteomics to identify adenosine kinase as the target for this compound. This study confirmed that the compound enhances the activity of adenosine kinase, leading to improved treatment outcomes against T. b. rhodesiense infections .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant antibacterial and antifungal activities, supporting its development as a therapeutic agent against infectious diseases .
作用機序
The mechanism of action of 2-(1H-pyrazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Structural Analogs and Pharmacological Activity
S1RA Hydrochloride (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride)
- Structural Differences : S1RA contains an ethyloxy linker between the morpholine and pyrazole groups, whereas 2-(1H-pyrazol-3-yl)morpholine hydrochloride lacks this spacer, leading to distinct electronic and steric profiles .
- Pharmacology : S1RA is a potent σ1 receptor antagonist, enhancing μ-opioid analgesia in preclinical models. Its activity is reversed by σ1 agonists, confirming target specificity . In contrast, the target compound’s direct pyrazole-morpholine linkage may alter receptor binding kinetics or selectivity.
Thiomorpholine Derivatives (e.g., 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride)
- Structural Differences : Thiomorpholine replaces oxygen with sulfur, increasing lipophilicity and altering hydrogen-bonding capacity.
- Applications : These derivatives are explored for antimicrobial activity, though specific data for the dihydrochloride form are pending .
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines
- Structural Differences : A thiopyrimidine core replaces pyrazole, with morpholine attached via an ethyl chain.
Physicochemical and Crystallographic Properties
Table 1: Comparative Physicochemical Data
- Crystallinity: S1RA’s monoclinic crystalline form (unit cell dimensions: a=14.5 Å, b=6.7 Å, c=12.3 Å, β=105.7°) contrasts with amorphous forms of other salts, impacting bioavailability and formulation .
生物活性
2-(1H-pyrazol-3-yl)morpholine hydrochloride is a heterocyclic compound that combines a pyrazole ring with a morpholine moiety. This structural combination is significant in medicinal chemistry due to the biological activities associated with both functional groups. Recent studies have highlighted its potential as a lead compound for drug development, particularly in the fields of antimicrobial, anticancer, and antiparasitic therapies.
The molecular formula of this compound is CHClNO, indicating the presence of a hydrochloride salt form which enhances its solubility and bioavailability. The compound's structure allows for various modifications that can lead to improved pharmacological properties.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of pyrazole derivatives, including this compound, have yielded promising results. For instance, studies have reported that certain pyrazole derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against these bacterial strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Pyrazole derivative 4a | 0.22 | Strong |
| Pyrazole derivative 5a | 0.25 | Strong |
Antiparasitic Activity
The compound has shown specific activity against Trypanosoma brucei rhodesiense, the causative agent of Human African Trypanosomiasis (HAT). In vitro studies demonstrated that derivatives of morpholine-based pyrazoles exhibited an IC of approximately 1.0 µM, indicating effective antiparasitic action with low cytotoxicity towards human cells . The mechanism of action appears to involve targeting adenosine kinase, which plays a crucial role in the survival of the parasite.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro evaluations revealed significant cytotoxic effects against several cancer types, with some derivatives showing IC values as low as 0.08 µM against NCI-H460 cell lines . The structure-activity relationship indicates that modifications to the pyrazole and morpholine rings can enhance activity.
Case Studies
- Antitrypanosomal Activity : A study focused on a derivative of this compound demonstrated potent activity against T. b. rhodesiense, confirming its potential as a therapeutic agent for HAT .
- Antimicrobial Evaluation : Another research effort evaluated multiple pyrazole derivatives, including those structurally related to this compound, for their ability to inhibit biofilm formation and kill bacteria effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-pyrazol-3-yl)morpholine hydrochloride, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via Mannich-type reactions or nucleophilic substitution. For example, morpholine derivatives can react with pyrazole-containing intermediates under acidic conditions. Evidence from S1RA HCl synthesis (a morpholine-pyrazole derivative) highlights the use of hydrochloride salts to stabilize the product . Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio for morpholine and pyrazole precursors), temperature (60–80°C), and pH (acidic conditions to protonate the morpholine nitrogen). Purification via recrystallization or column chromatography (using CH₂Cl₂/MeOH gradients) improves yield (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., morpholine’s δ 3.5–4.0 ppm for N-CH₂ groups; pyrazole’s δ 7.0–8.0 ppm aromatic protons) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN) coupled with ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 255.1) and purity (>98%) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for structurally similar quinoline-pyrazole derivatives .
Advanced Research Questions
Q. How does this compound interact with sigma-1 receptors, and what experimental models validate its pharmacological activity?
- Methodological Answer : The compound (e.g., S1RA HCl) acts as a sigma-1 receptor antagonist. In vitro binding assays using radiolabeled ligands (e.g., ³H-pentazocine) quantify affinity (IC₅₀ < 10 nM). In vivo models (e.g., neuropathic pain in rodents) assess efficacy via behavioral tests (von Frey filaments for mechanical allodynia). Structural studies (cryo-EM/X-ray crystallography) reveal ligand-receptor interactions, such as hydrogen bonding with Glu172 and hydrophobic packing with Tyr206 .
Q. What strategies resolve contradictions in solubility and stability data for this compound across different solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Stability studies (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation products (e.g., hydrolysis of morpholine ring). Solubility is enhanced via co-solvents (DMSO up to 57 mg/mL) or salt formation (hydrochloride improves aqueous dispersibility). Solid-state NMR and DSC differentiate polymorphs .
Q. How can impurity profiling and method validation be standardized for this compound in preclinical studies?
- Methodological Answer :
- Impurity Identification : LC-MS/MS detects synthesis byproducts (e.g., unreacted pyrazole precursors or N-oxide derivatives) .
- Validation Parameters : Per ICH Q2(R1), validate linearity (r² > 0.999), accuracy (spiked recovery 98–102%), and precision (RSD < 2%) using reference standards (e.g., MM0421.04 for related morpholine impurities) .
Q. What role does the hydrochloride counterion play in modulating the compound’s bioavailability and crystallinity?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for oral bioavailability) and stabilizes the crystalline lattice. Powder XRD and TGA data show that the counterion reduces hygroscopicity and enhances thermal stability (decomposition >200°C). Comparative studies with freebase forms reveal differences in dissolution rates (e.g., HCl salt achieves 80% release in 30 min vs. 50% for freebase) .
Experimental Design Considerations
Q. How to design assays evaluating the compound’s selectivity against off-target receptors (e.g., dopamine D2 or serotonin transporters)?
- Methodological Answer : Use competitive radioligand binding assays with panels of human cloned receptors (e.g., CEREP’s SafetyScreen44). For example, incubate 10 µM compound with ³H-spiperone (D2 receptor) or ³H-citalopram (SERT). Selectivity is confirmed if IC₅₀ values for off-targets are >10-fold higher than sigma-1 affinity .
Q. What computational approaches predict the compound’s metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- In Silico Metabolism : Tools like Schrödinger’s ADMET Predictor or GLORYx identify CYP450-mediated oxidation sites (e.g., morpholine ring cleavage).
- Hepatocyte Assays : Human liver microsomes (HLMs) with NADPH confirm phase I metabolites (LC-MS/MS). Co-incubation with CYP3A4 inhibitors (e.g., ketoconazole) assesses enzyme-specific metabolism .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for sigma-1 receptor binding across independent studies?
- Methodological Answer : Variability arises from assay conditions (e.g., membrane preparation methods, radioligand batches). Standardize protocols using recombinant sigma-1 receptors (HEK293 cells) and validate ligand Kd values via saturation binding. Meta-analysis of published data (e.g., S1RA HCl IC₅₀ ranges: 2–15 nM) identifies outliers due to buffer pH or temperature deviations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
